2-Adamantanone

Übersicht

Beschreibung

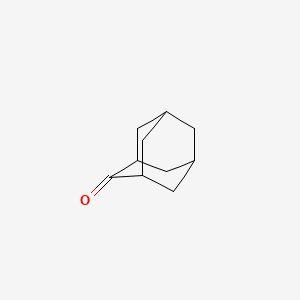

]decanone, is a ketone derivative of adamantane. It is a white solid with the chemical formula C10H14O and a molar mass of 150.221 g/mol . Adamantanone is notable for its rigid, cage-like structure, which imparts unique chemical properties and makes it a valuable precursor for various adamantane derivatives .

Vorbereitungsmethoden

Adamantanon wird typischerweise durch Oxidation von Adamantan synthetisiert. Ein häufiges Verfahren beinhaltet die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure unter kontrollierten Bedingungen . Die Reaktion wird in einem organischen Lösungsmittel durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.

Die industrielle Produktion von Adamantanon verwendet oft ähnliche Oxidationstechniken, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Adamantanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation von Adamantanon kann zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können Adamantanon in Adamantanol oder andere reduzierte Formen umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Lithiumaluminiumhydrid für Reduktionsreaktionen und Halogenierungsmittel für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Adamantanone has been studied for its potential as a pharmacological agent, particularly in targeting the sigma-2 receptor, which is implicated in cancer and neurodegenerative diseases such as Alzheimer's. Research indicates that adamantane derivatives can serve as effective ligands for sigma-2 receptors, enhancing the development of new therapeutics.

Case Study: Sigma-2 Receptor Ligands

A study synthesized novel adamantane-based compounds and evaluated their interaction with sigma-2 receptors through molecular docking and dynamic simulations. The findings revealed that these compounds exhibit comparable binding affinity to existing sigma-2 receptor ligands, suggesting their potential for further development as anticancer agents .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials due to its unique chemical properties. It serves as an intermediate in the production of heat-resistant polymers and electronic materials.

Case Study: Functional Materials

A patent describes a method for efficiently producing high-purity this compound from adamantane derivatives using fuming sulfuric acid. The resulting compound is noted for its utility in creating heat-resistant polymers and electronic resists . This highlights its significance in developing advanced materials with specific thermal and electronic properties.

Physical Chemistry

The physical properties of this compound have been extensively studied, particularly regarding its vibrational dynamics and polymorphism. Understanding these properties is crucial for both theoretical studies and practical applications.

Polymorphism Analysis

Research into the polymorphism of this compound has revealed two distinct crystalline phases: an orthorhombic stable phase and a monoclinic metastable phase. This study utilized X-ray diffraction and thermal analysis to elucidate the phase behavior under varying temperature and pressure conditions . Such insights are vital for optimizing conditions for industrial applications where crystal form can influence material performance.

Spectroscopic Applications

The vibrational modes of this compound have been explored using terahertz spectroscopy, providing insights into molecular motions within the compound. This research links the vibrational density of states to dielectric response, revealing significant secondary relaxation phenomena that could impact its application in various fields .

Wirkmechanismus

The mechanism of action of adamantanone involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like camphor 5-monooxygenase, leading to the formation of hydroxylated products . The rigid structure of adamantanone allows it to fit into enzyme active sites, facilitating specific biochemical transformations .

Vergleich Mit ähnlichen Verbindungen

Adamantanon ist aufgrund seiner starren, käfigartigen Struktur einzigartig, die es von anderen Ketonen unterscheidet. Ähnliche Verbindungen umfassen:

Adamantan: Der Stammkohlenwasserstoff von Adamantanon, dem die Ketogruppe fehlt.

Adamantanol: Eine reduzierte Form von Adamantanon mit einer Hydroxylgruppe anstelle einer Ketogruppe.

Adamantylidenadamantan: Ein Derivat mit einer Doppelbindung, das in verschiedenen chemischen Anwendungen eingesetzt wird.

Diese Verbindungen teilen sich den Adamantankerns, unterscheiden sich aber in ihren funktionellen Gruppen und chemischen Eigenschaften, was Adamantanon zu einer eigenständigen und wertvollen Verbindung macht .

Biologische Aktivität

2-Adamantanone (C₁₀H₁₄O) is a ketone derivative of adamantane, known for its unique cage-like structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The following sections provide a detailed examination of its biological activity, supported by research findings and case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of adamantane derivatives, including this compound. Research indicates that certain adamantane derivatives exhibit inhibitory activity against orthopoxviruses. For instance, a study demonstrated that modifications to the adamantane structure could enhance cytotoxicity and antiviral efficacy. Specifically, compounds with longer linkers between adamantane and other moieties showed increased activity against viral targets, suggesting that structural optimization may yield more effective antiviral agents .

Analgesic Effects

This compound has also been evaluated for analgesic properties. A study focusing on a series of adamantane derivatives found that certain compounds demonstrated significant analgesic effects without direct interaction with opioid or cannabinoid receptors. The mechanism appears to involve the inhibition of glutamate release via P2X7 receptors, which are implicated in pain signaling pathways. The compound exhibited an IC₅₀ value of 7.7 μM in inhibiting P2X7 receptor-mediated responses, indicating its potential as a non-opioid analgesic .

Cytotoxicity and Selectivity

The cytotoxicity of this compound and its derivatives has been a subject of investigation. For example, studies have shown that modifications at specific positions on the adamantane structure can lead to varying degrees of cytotoxicity. In particular, certain derivatives demonstrated higher selectivity indices compared to reference drugs, suggesting that they may offer therapeutic benefits with reduced toxicity .

Study on Antiviral Activity

A study published in 2020 investigated the antiviral properties of adamantane derivatives against orthopoxviruses. The researchers synthesized various compounds and assessed their cytotoxicity and antiviral efficacy. They found that some derivatives exhibited IC₅₀ values significantly lower than those of established antiviral agents like cidofovir, indicating promising therapeutic potential .

Analgesic Mechanism Exploration

Another research effort focused on elucidating the analgesic mechanism of selected adamantane derivatives. Using rat cerebrocortical synaptosomes, the study revealed that certain compounds could inhibit glutamate release triggered by P2X7 receptor activation without affecting other neurotransmitter systems. This specificity suggests a novel approach for pain management that avoids traditional opioid pathways .

Data Summary

Eigenschaften

IUPAC Name |

adamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKFYARMMIESOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022108 | |

| Record name | 2-Adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-58-3 | |

| Record name | Adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Adamantanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.